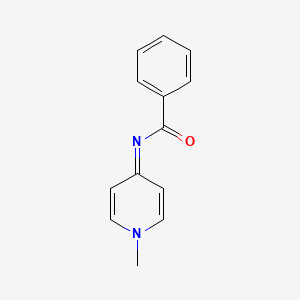
N-benzoyl-1-methylpyridin-4(1H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-1-methylpyridin-4(1H)-imine is a N-acylimine and a ketoimine. It derives from a benzamide.
科学的研究の応用
Organic Synthesis
Nucleophilic Addition Reactions
N-benzoyl-1-methylpyridin-4(1H)-imine serves as a versatile intermediate in nucleophilic addition reactions. Recent studies have demonstrated its utility in synthesizing amino acid derivatives and other complex organic molecules. The compound can act as a stable precursor, allowing for the in situ generation of imines during reactions, which simplifies the synthetic process and improves yields .
Mechanistic Insights
Mechanistic studies have shown that this compound can facilitate the formation of C–C, C–N, C–O, and C–S bonds under mild conditions. This broad substrate compatibility makes it an attractive option for chemists looking to streamline their synthetic pathways .
Pharmaceutical Applications
Drug Development
The compound has been explored for its potential in drug development, particularly as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against specific diseases, including cancer and infectious diseases .
Bioactivity Studies
Research has indicated that compounds related to this compound may exhibit significant bioactivity, including anti-inflammatory and antimicrobial properties. These findings suggest that further exploration into its derivatives could lead to the development of novel pharmaceutical agents .
Material Science
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of functional polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for specific applications, such as coatings or drug delivery systems .
Nanotechnology
The compound has also been investigated for use in nanotechnology, particularly in the formation of nanostructured materials. Its chemical properties facilitate the assembly of nanoparticles that can be used in various applications, including sensors and catalysts .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for nucleophilic additions | Facilitates C–C, C–N, C–O, C–S bond formations |
| Pharmaceutical Research | Scaffold for drug development | Potential anti-inflammatory and antimicrobial effects |
| Material Science | Functional polymer synthesis | Tailored properties for coatings and drug delivery |
| Nanotechnology | Nanoparticle formation | Useful in sensors and catalysts |
Case Study 1: Synthesis of Amino Acid Derivatives
A recent study demonstrated the effectiveness of this compound in synthesizing amino acid derivatives through nucleophilic addition reactions. The researchers optimized reaction conditions to achieve high yields, showcasing the compound's versatility in organic synthesis .
Case Study 2: Drug Discovery
In a drug discovery project, derivatives of this compound were synthesized and screened for their biological activity against cancer cell lines. The results indicated promising activity, warranting further investigation into structure-activity relationships .
Case Study 3: Polymer Development
Research focused on using this compound as a monomer in polymer chemistry revealed its potential to create polymers with enhanced mechanical properties. The study highlighted the compound's role in developing materials suitable for biomedical applications .
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
N-(1-methylpyridin-4-ylidene)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChIキー |
SLCFSGFZNRXDTH-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=NC(=O)C2=CC=CC=C2)C=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















